molecular formula C16H23NO4 B1392645 N-[4-(Heptyloxy)benzoyl]glycine CAS No. 1243088-22-3

N-[4-(Heptyloxy)benzoyl]glycine

Cat. No. B1392645
M. Wt: 293.36 g/mol
InChI Key: LSABJRVELOBTBE-UHFFFAOYSA-N
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Description

N-[4-(Heptyloxy)benzoyl]glycine, also known as HBG, is a compound with the molecular formula C16H23NO4 . It is a potent small-molecule inhibitor of the metabolic enzyme glutamine synthetase.

Scientific Research Applications

  • Enzyme Characterization and Detoxification Processes:

    • Glycine N-acyltransferase (GLYAT) is known for its role in phase II metabolic detoxification, catalyzing the formation of N-benzoylglycine from glycine and benzoyl-CoA. This enzyme is significant in detoxifying exogenous and endogenous carboxylic acids, including fatty acids, benzoic acid, and salicylic acid (Dempsey et al., 2014).
  • Anticonvulsant Activities:

    • N-(benzyloxycarbonyl)glycine derivatives have demonstrated anticonvulsant activities. Notably, N-(benzyloxycarbonyl)glycine benzylamide showed potent anticonvulsant activity in several seizure models, suggesting potential therapeutic applications (Geurts et al., 1998).
  • Alternative Amino Acid Conjugates in Detoxification:

    • Research into the conjugation of benzoyl-CoA with amino acids by glycine N-acyltransferase reveals the formation of alternative conjugates, which may contribute to detoxification under certain metabolic disease states (van der Westhuizen et al., 2000).
  • Role in Cancer Detection and Liver Cell Differentiation:

    • Glycine-N-acyltransferase has been identified as a potential marker for hepatocellular carcinoma. Its expression was found to be suppressed in cancerous liver cells, indicating its potential use in cancer detection and understanding the transition between liver cell differentiation and carcinogenesis (Matsuo et al., 2012).
  • Investigations into Catalytic Mechanisms and Enzyme Kinetics:

    • Studies on recombinant bovine GLYAT provide insights into its active site and reaction mechanism, which is crucial for understanding the functional significance of sequence variations in the human GLYAT gene (Badenhorst et al., 2012).
  • Identification of Carboxypeptidase Activities in Clinical Pathogens:

    • Research involving N-benzoyl amino acid substrates has been used to detect carboxypeptidase activities in various clinical pathogens, contributing to the understanding of microbial enzymatic activities (Lough et al., 2016).
  • Synthesis and Antibacterial Activities:

    • The synthesis of Schiff bases from benzoyl glycine has shown antibacterial and antifungal activity, indicating the potential for developing new antimicrobial agents (Mange et al., 2013).
  • Spectroscopic Studies:

    • Spectroscopic methods have been used to study compounds like N-(benzoylcarbamothioyl)-amino acids, which aids in understanding the chemical properties and potential applications of such compounds (Omotola et al., 2018).
  • Nonlinear Optical Properties:

    • Benzoyl glycine has been identified as an organic nonlinear optical material, which has implications in the field of photonics and materials science (Nagaraja et al., 1998).

properties

IUPAC Name

2-[(4-heptoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-2-3-4-5-6-11-21-14-9-7-13(8-10-14)16(20)17-12-15(18)19/h7-10H,2-6,11-12H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSABJRVELOBTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Heptyloxy)benzoyl]glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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